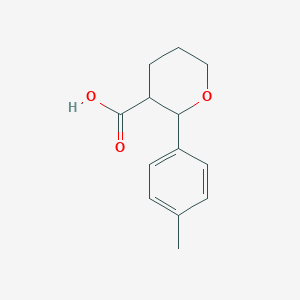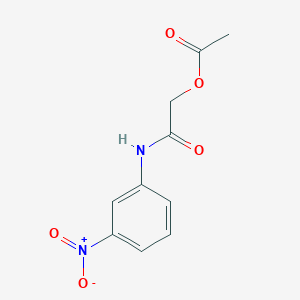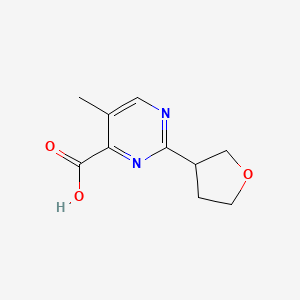
2,3-Bis(3,4-dihydroxybenzylidene)succinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is an organic compound characterized by the presence of two 3,4-dihydroxybenzylidene groups attached to a succinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and succinic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(3,4-dihydroxybenzoyl)oxy]succinic acid: Similar structure but with ester linkages instead of carbonyl groups.
2,3-Bis(4-methoxybenzylidene)succinic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is unique due to the presence of two 3,4-dihydroxybenzylidene groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its antioxidant potential, making it a valuable compound for research in oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C18H14O8 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(2Z,3Z)-2,3-bis[(3,4-dihydroxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C18H14O8/c19-13-3-1-9(7-15(13)21)5-11(17(23)24)12(18(25)26)6-10-2-4-14(20)16(22)8-10/h1-8,19-22H,(H,23,24)(H,25,26)/b11-5-,12-6- |
Clé InChI |
GCLKVDNBAFNKAL-CBIKUMSCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C(\C(=O)O)/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)
![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)


![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)



